molecular formula C9H5BrClF3O B1410348 4'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone CAS No. 1805018-24-9

4'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone

Cat. No.: B1410348
CAS No.: 1805018-24-9
M. Wt: 301.49 g/mol
InChI Key: XIUIHYNCJGVAOM-UHFFFAOYSA-N
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Description

4’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone is an organic compound that belongs to the class of acetophenones. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the aromatic ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method includes the use of pyridine hydrobromide perbromide as a brominating agent. The reaction is carried out at 90°C using 4-chloroacetophenone as a substrate and acetic acid as a solvent, with a molar ratio of substrate to brominator being 1.0:1.1 .

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination and chlorination reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The carbonyl group in the acetophenone moiety can undergo oxidation and reduction reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl enhances its reactivity towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

  • 4-Bromo-2,2,2-trifluoroacetophenone
  • 4-Chloro-2,2,2-trifluoroacetophenone
  • 4-Bromo-2-chloroacetophenone

Comparison: 4’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it more reactive and versatile in various chemical reactions compared to its analogs .

Properties

IUPAC Name

1-[4-bromo-2-chloro-6-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c1-4(15)8-6(9(12,13)14)2-5(10)3-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUIHYNCJGVAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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